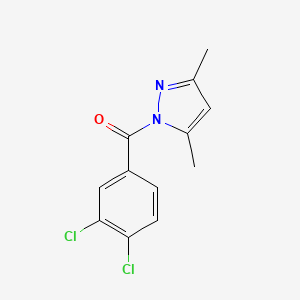

(3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)9-3-4-10(13)11(14)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDKECVKFKFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl and pyrazole rings. For example:

Key Observations :

- Lipophilicity : The dichlorophenyl derivative exhibits high LogP (>5), suggesting poor aqueous solubility, a common challenge in drug development . Fluorinated or methoxy-substituted analogs (e.g., compound 5l in ) may offer improved solubility.

- Thermal Stability: Melting points vary significantly; fluorinated and methoxy-substituted derivatives (e.g., 196–198°C) demonstrate higher thermal stability compared to non-polar substituents.

Corrosion Inhibition Efficiency

- The dichlorophenyl derivative and its analogs act as corrosion inhibitors for mild steel in HCl. A study showed 89–92% inhibition efficiency for analogs with dimethoxybenzylideneamino substituents, attributed to adsorption via lone pairs on N and O atoms .

- Substituent effects: Electron-donating groups (e.g., methoxy) enhance adsorption strength, while bulky groups (e.g., tert-butyl) may sterically hinder surface interaction .

Computational and Spectroscopic Studies

- DFT analyses of analogs like (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone revealed excellent agreement between calculated and experimental NMR/IR spectra, validating computational models for predicting electronic properties .

- Conformational analysis of (4-bromo-3,5-dimethylpyrazolyl)(2,6-difluorophenyl)methanone showed dihedral angles of ~78° between pyrazole and aryl rings, influencing molecular packing and crystallinity .

Biological Activity

(3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.13 g/mol. The compound features a dichlorophenyl group attached to a pyrazole ring, which is known for its bioactive properties.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit potent antitumor effects. For instance, one study demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.07 µM to 0.08 µM, indicating strong antiproliferative activity comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various assays. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound displayed significant inhibition at concentrations as low as 100 µg/mL, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have also reported the antimicrobial effects of pyrazole derivatives. This compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a reversible non-competitive inhibitor of various enzymes involved in tumor growth and inflammation.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized an MTT assay to quantify cell proliferation.

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound | 20 | 0.07 |

Case Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory potential through the HRBC membrane stabilization method showed that the compound significantly reduced hemolysis at varying concentrations.

| Concentration (µg/mL) | % Hemolysis Inhibition |

|---|---|

| 100 | 45 |

| 500 | 65 |

| 1000 | 85 |

Q & A

Q. What are the optimal reaction conditions for synthesizing (3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone?

The synthesis typically involves coupling a 3,4-dichlorophenyl carbonyl precursor with a 3,5-dimethylpyrazole derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol are commonly used. Ethanol under nitrogen atmosphere ensures controlled reaction progression .

- Temperature : Reflux conditions (70–80°C) improve yield by facilitating nucleophilic substitution .

- Catalyst/base : Potassium carbonate or sodium acetate aids in deprotonation and intermediate stabilization . Example protocol: React 3,4-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in ethanol under reflux for 12 hours, followed by aqueous workup and column chromatography.

Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?

- ¹H NMR : The pyrazole ring protons (δ 6.2–6.5 ppm) and dichlorophenyl aromatic protons (δ 7.3–7.8 ppm) are diagnostic. Methyl groups on pyrazole appear as singlets (δ 2.1–2.3 ppm) .

- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C–Cl (550–600 cm⁻¹) confirm the methanone backbone and halogen presence .

- Contradiction resolution : Overlapping signals in crowded regions (e.g., aromatic protons) can be clarified using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate the electronic effects of 3,4-dichloro substitution on bioactivity?

Density Functional Theory (DFT) calculations reveal:

- Electron-withdrawing effects : The 3,4-dichlorophenyl group increases electrophilicity at the methanone carbonyl, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Charge distribution : Chlorine atoms induce a dipole moment, stabilizing ligand-receptor complexes via van der Waals interactions.

- Methodology : Optimize geometry at B3LYP/6-31G(d), then calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for pyrazolyl methanone derivatives?

X-ray diffraction data (e.g., from analogous compounds) show:

- Dihedral angles : The dichlorophenyl and pyrazole rings adopt a near-perpendicular conformation (~85°), minimizing steric hindrance and maximizing hydrophobic interactions .

- Hydrogen bonding : Pyrazole N–H groups form intermolecular bonds with carbonyl oxygen, influencing crystal packing and solubility .

- SAR implications : Substituent positioning (e.g., 3,5-dimethyl vs. 4-bromo) modulates steric bulk, affecting binding affinity in pharmacological assays .

Data Analysis & Experimental Design

Q. How to address contradictory bioactivity results in Gram-positive vs. Gram-negative bacterial assays?

- Hypothesis : Differential membrane permeability or efflux pump activity may explain variability.

- Methodology :

- Lipophilicity assessment : Measure logP values (e.g., XLogP3 ~3.3) to correlate hydrophobicity with Gram-negative penetration .

- Efflux inhibition : Co-administer compounds with efflux pump blockers (e.g., PAβN) to test potency enhancement .

- Membrane disruption assays : Use fluorescent probes (e.g., SYTOX Green) to quantify bacterial membrane damage .

Q. What strategies optimize yield in multi-step syntheses involving diazenyl intermediates?

- Critical steps :

- Diazo coupling : Use NaNO₂/HCl at 0–5°C to stabilize diazonium intermediates, followed by coupling with acetylacetone at pH 4–5 .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate intermediates.

- Yield optimization :

| Step | Yield (%) | Key Factor |

|---|---|---|

| Diazotization | 75–80 | Temperature control |

| Cyclocondensation | 65–70 | Solvent (DMF vs. ethanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.